N,1-dimethylcyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
N,1-dimethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6(7-2)4-3-5-6;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPENZQNEMWWFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260859-52-6 | |
| Record name | N,1-dimethylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility profile of N,1-dimethylcyclobutan-1-amine hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility Profile of N,1-dimethylcyclobutan-1-amine Hydrochloride in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development. This guide provides a comprehensive technical overview of the solubility profile of this compound, a compound of interest in contemporary drug discovery. In the absence of extensive published data for this specific molecule, this document establishes a predictive and investigative framework grounded in the fundamental physicochemical principles governing amine hydrochloride solubility. We will explore the theoretical underpinnings of its expected solubility in various organic solvents, provide a detailed, field-proven experimental protocol for its empirical determination, and discuss the factors that influence this crucial property. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility
This compound is a small molecule amine salt with potential applications in pharmaceutical development. As with any API, a thorough understanding of its solubility is paramount. Solubility dictates the choice of solvents for synthesis, purification, and crystallization, and it profoundly impacts the drug's dissolution rate and subsequent absorption in the body.
Amine hydrochlorides are ionic salts, a feature that typically enhances their aqueous solubility compared to their free base counterparts.[1] This is a deliberate strategy in drug design to improve dissolution in physiological fluids. However, this same ionic character often presents challenges for solubility in the organic solvents frequently used in manufacturing and formulation processes.[2] This guide will, therefore, provide a robust framework for approaching the solubility determination of this compound, enabling researchers to make informed decisions in their development workflows.
Physicochemical Properties and Their Influence on Solubility
The solubility of this compound is governed by a balance of its molecular features. As an ionic compound, its solubility in any given solvent is determined by the solvent's ability to overcome the crystal lattice energy of the solid salt and solvate the resulting ions.
-
Ionic Nature: The primary determinant of this compound's solubility is its ionic character. The molecule exists as a positively charged N,1-dimethylcyclobutan-1-ammonium cation and a chloride anion. This salt form makes it significantly more polar than its free amine base.
-
"Like Dissolves Like": The principle of "like dissolves like" is central to predicting solubility. Polar solvents are generally better at solvating ions and polar molecules, while nonpolar solvents are more effective for nonpolar compounds. Therefore, this compound is expected to have limited solubility in nonpolar organic solvents.
-
Hydrogen Bonding: The ammonium cation has a hydrogen atom that can act as a hydrogen bond donor. Solvents that are hydrogen bond acceptors (like alcohols or dimethyl sulfoxide) can interact favorably with the cation, promoting solubility.
-
Molecular Structure: The cyclobutane ring and the two methyl groups constitute the nonpolar, or lipophilic, portion of the molecule. While the ionic nature dominates, this hydrocarbon framework will contribute to some solubility in less polar organic solvents compared to a similar amine with a smaller alkyl group.
Expected Solubility Profile in Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents have high dielectric constants and can act as both hydrogen bond donors and acceptors, effectively solvating both the ammonium cation and the chloride anion. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | These solvents have high dielectric constants and can solvate the cation well, but are less effective at solvating the chloride anion compared to protic solvents. Some amine hydrochlorides show good solubility in these solvents.[3] |
| Slightly Polar | Acetone, Ethyl Acetate | Low to Very Low | These solvents have lower dielectric constants and are less effective at solvating ions. Limited solubility is expected. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the ionic salt. |
This table presents a qualitative prediction. Quantitative determination requires experimental validation as described in Section 4.
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[4] This protocol provides a self-validating system for obtaining accurate and reproducible data.
Materials and Equipment
-
This compound (pure, crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature water bath or incubator with shaking capabilities
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical instrument.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
-
Quantification:
-
Calculate the solubility of the compound in the original solvent, expressed in units such as mg/mL or mol/L, by back-calculating from the diluted sample concentration.
-
Causality and Self-Validation
-
Why excess solid? The presence of undissolved solute at the end of the experiment is the only visual confirmation that the solution has reached equilibrium saturation.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.
-
Why filtration? Any undissolved microparticles in the sample will lead to an overestimation of the solubility. A 0.22 µm filter is typically used to ensure a clear solution.
-
Why a validated analytical method? The accuracy of the solubility measurement is directly dependent on the accuracy and precision of the method used to determine the concentration.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Conclusion
While direct, published solubility data for this compound is scarce, a robust understanding of its likely behavior can be derived from fundamental physicochemical principles. Its ionic nature dictates that it will be most soluble in polar protic solvents and sparingly soluble in nonpolar organic solvents. This guide provides not only a theoretical framework for predicting this behavior but also a detailed, practical protocol for its empirical determination. Accurate and reproducible solubility data, as can be obtained through the described methodology, is an indispensable cornerstone for the successful development of any new chemical entity.
References
-
ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]
-
ResearchGate. (2019). Analysis of CO2 equilibrium solubility of seven tertiary amine solvents using thermodynamic and ANN models. [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
-
PMC. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
The University of Texas at Austin. (n.d.). Thermodynamics of CO₂ loaded aqueous amines. [Link]
-
Wiley Online Library. (2025). Thermodynamic Modeling of Aqueous Amine‐Electrolyte Solvents for CO2 Absorption. [Link]
-
ResearchGate. (2025). Prediction of acid gas solubility in amine, ionic liquid and amino acid salt solutions using artificial neural network and evaluating with new experimental measurements. [Link]
-
PubMed. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. [Link]
-
Unknown. (2023). Solubility of Organic Compounds. [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]
-
PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride. [Link]
-
PubChemLite. (n.d.). This compound (C6H13N). [Link]
-
University of Glasgow. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
-
Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]
-
The Good Scents Company. (n.d.). dimethyl amine hydrochloride. [Link]
Sources
N,1-dimethylcyclobutan-1-amine hydrochloride CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,1-dimethylcyclobutan-1-amine hydrochloride (CAS Number: 1260859-52-6), a substituted cyclobutylamine of interest in medicinal chemistry and drug discovery. This document consolidates its chemical identifiers, physicochemical properties, a probable synthetic route, and essential safety and handling information. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates established principles of organic chemistry and data from closely related analogues to offer a robust scientific resource for professionals in the field.
Chemical Identity and Physicochemical Properties
This compound is a salt of a tertiary amine, characterized by a cyclobutane ring with two methyl groups attached to the same carbon atom, one of which is part of a methylamino substituent.
Chemical Identifiers
A consolidated table of the key chemical identifiers for this compound is presented below for precise identification and database referencing.
| Identifier | Value | Source |
| CAS Number | 1260859-52-6 | |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₁₄ClN | N/A |
| Molecular Weight | 135.64 g/mol | N/A |
| Canonical SMILES | CC1(CCC1)NC.Cl | [1] |
| Physical Form | Solid | N/A |
Physicochemical Properties
| Property | Predicted/Analogous Value | Notes |
| Melting Point | Expected to be >200 °C | Amine hydrochlorides are typically high-melting solids. For example, 1-methylcyclobutan-1-amine hydrochloride has a melting point of 240-244 °C. |
| Solubility | High solubility in water; soluble in alcohols like ethanol and methanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base[2]. |
| Appearance | White to off-white crystalline solid. | Typical appearance for small molecule amine salts. |
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of this compound is not published in peer-reviewed journals, a logical and commonly employed synthetic strategy is through reductive amination.
Proposed Synthetic Route: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines from a carbonyl compound and an amine. In the case of N,1-dimethylcyclobutan-1-amine, the likely precursors would be 1-methylcyclobutan-1-amine and formaldehyde, or 1-methylcyclobutanamine and a methylating agent followed by reduction. A general one-pot procedure is outlined below.
Experimental Protocol: Synthesis of this compound via Reductive Amination
Causality of Experimental Choices: This protocol utilizes sodium triacetoxyborohydride as the reducing agent. It is a mild and selective reagent that can reduce the in-situ formed iminium ion in the presence of the aldehyde, minimizing side reactions. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) which are good solvents for the reactants and do not interfere with the reaction. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol, which facilitates the precipitation of the salt.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-methylcyclobutan-1-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add formaldehyde (1.1 equivalents, typically as a 37% aqueous solution) or paraformaldehyde.
-
Formation of the Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N,1-dimethylcyclobutan-1-amine. The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound are currently available in public databases. The following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
N-CH₃: A singlet integrating to 3 protons, expected around 2.5-3.0 ppm.
-
C-CH₃: A singlet integrating to 3 protons, expected around 1.3-1.6 ppm.
-
Cyclobutane Protons: A series of multiplets for the 6 cyclobutane protons, expected in the range of 1.8-2.5 ppm. The hydrochloride salt may cause broadening of the N-H proton signal, which would be expected to appear further downfield.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
N-CH₃: A signal around 30-35 ppm.
-
C-CH₃: A signal around 20-25 ppm.
-
Quaternary Carbon (C-N): A signal around 55-65 ppm.
-
Cyclobutane Carbons: Signals for the three CH₂ groups of the cyclobutane ring, expected in the range of 20-40 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: As a hydrochloride salt of a tertiary amine, a broad absorption band is expected in the range of 2400-3000 cm⁻¹ due to the N⁺-H stretch.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
-
C-N Stretch: A C-N stretching band is expected in the region of 1000-1250 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum of the free base (N,1-dimethylcyclobutan-1-amine) would be expected to show a molecular ion peak (M⁺) at m/z = 99.1048. Common fragmentation patterns for amines include alpha-cleavage.
-
Safety, Handling, and Storage
Specific toxicological data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound. The safety information provided is based on general knowledge of amine hydrochlorides and related structures.
GHS Hazard Classification (Predicted)
Based on similar compounds, the following GHS classifications are anticipated.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn.
-
Respiratory Protection: If handling as a powder, a NIOSH-approved respirator may be necessary to avoid inhalation of dust.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. The compound is likely hygroscopic and should be protected from moisture.
Diagram of the Logic for Safe Handling:
Caption: Logical workflow for the safe handling of N,1-dimethylcyclobutan-1-amine HCl.
Applications and Future Research
Substituted cyclobutane moieties are of increasing interest in medicinal chemistry as they can serve as bioisosteres for other cyclic and acyclic fragments, potentially improving physicochemical and pharmacokinetic properties of drug candidates. The tertiary amine functionality in this compound makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. Further research is warranted to fully characterize this compound and explore its utility in the development of novel therapeutics.
References
-
PubChemLite. (n.d.). This compound (C6H13N). Retrieved February 22, 2026, from [Link]
Sources
The Ascendancy of the N,1-Dimethylcyclobutan-1-amine Moiety: A Bioisosteric Strategy for Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug discovery, where molecular modifications can dictate the success or failure of a therapeutic candidate, the strategic deployment of bioisosteres remains a cornerstone of medicinal chemistry. This guide delves into the burgeoning role of the N,1-dimethylcyclobutan-1-amine moiety as a compelling bioisosteric replacement, primarily for the ubiquitous tert-butyl group. By examining its synthesis, physicochemical properties, and strategic applications, we illuminate the causal advantages this constrained scaffold offers in overcoming common drug development hurdles such as metabolic instability and suboptimal pharmacokinetic profiles.
The Principle of Bioisosterism: Beyond Simple Mimicry
Bioisosterism, a strategy that involves the substitution of a chemical group with another that retains similar physical and chemical properties, is a powerful tool for lead optimization.[1] The goal extends beyond mere structural mimicry; it is a nuanced approach to modulate a molecule's size, shape, electronic distribution, and lipophilicity to enhance its biological activity, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and mitigate toxicity.[2] While classical bioisosteres often involve the exchange of atoms with similar valence electron configurations, non-classical bioisosteres, such as the N,1-dimethylcyclobutan-1-amine group, offer more sophisticated solutions by introducing novel steric and conformational constraints.
The tert-Butyl Group: A Double-Edged Sword in Drug Design
The tert-butyl group, with its significant steric bulk, is a frequent feature in drug candidates. It can effectively shield a molecule from metabolic enzymes and fill hydrophobic pockets in target proteins.[3] However, this lipophilic character can also lead to poor solubility, increased metabolic lability through oxidation of the methyl groups, and undesirable off-target effects.[4] This necessitates the exploration of bioisosteres that can replicate the steric advantages of the tert-butyl group while offering improved physicochemical properties.
N,1-Dimethylcyclobutan-1-amine: A Constrained Bioisostere with Distinct Advantages
The N,1-dimethylcyclobutan-1-amine moiety emerges as a promising non-classical bioisostere for the tert-butyl group. Its rigid cyclobutane core introduces a degree of three-dimensionality that can be advantageous for receptor binding and can improve metabolic stability by locking out vulnerable C-H bonds from enzymatic attack.[5]
Comparative Physicochemical Properties
A key aspect of bioisosteric replacement is the fine-tuning of physicochemical parameters like lipophilicity (logP) and basicity (pKa). While experimental data for N,1-dimethylcyclobutan-1-amine is scarce, we can infer its properties by comparing its structural components to known values. The cyclobutane ring is known to be a bioisostere for the gem-dimethyl group often found in a tert-butyl moiety.[6]
| Compound | Structure | Molecular Weight ( g/mol ) | clogP (Predicted) | pKa (Conjugate Acid) |
| tert-Butylamine | 73.14 | 0.3 | 10.68[7][8] | |
| 1-Methylcyclobutylamine | 85.15 | ~0.8 (estimated) | Predicted to be similar to or slightly lower than tert-butylamine due to ring strain effects on nitrogen lone pair availability.[9] | |
| N,1-Dimethylcyclobutan-1-amine | 99.17 | ~1.2 (estimated) | Predicted to be slightly higher than 1-methylcyclobutylamine due to the electron-donating effect of the N-methyl group. |
Table 1: Comparative physicochemical properties of tert-butylamine and related cyclobutane derivatives. clogP values are estimations and pKa values for cyclobutane derivatives are predicted based on general chemical principles.
The introduction of the cyclobutane ring is expected to slightly increase lipophilicity compared to the acyclic tert-butylamine. The N-methylation further contributes to this trend. The basicity of the amine is a critical parameter influencing its interaction with biological targets and its pharmacokinetic profile.[10] The pKa of the N,1-dimethylcyclobutan-1-amine is anticipated to be in a range suitable for forming ionic interactions with biological targets under physiological conditions.
Rationale for Improved Metabolic Stability
The constrained nature of the cyclobutane ring in the N,1-dimethylcyclobutan-1-amine moiety offers a distinct advantage in terms of metabolic stability. The gem-dimethyl groups of a tert-butyl substituent are susceptible to cytochrome P450-mediated oxidation. The rigid four-membered ring of the cyclobutane analog shields the alpha-carbon and restricts the conformational flexibility that can facilitate enzymatic degradation. This concept has been successfully applied using related cyclobutane structures in drug candidates to enhance their metabolic profile.[4]
Synthetic Strategies for N,1-Dimethylcyclobutan-1-amine
A robust and scalable synthesis is paramount for the incorporation of any novel building block in a drug discovery program. While a direct, one-pot synthesis of N,1-dimethylcyclobutan-1-amine is not extensively documented, a plausible and efficient multi-step synthetic route can be designed based on established chemical transformations.
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available cyclobutanecarboxylic acid and proceeds through key intermediates, including 1-methylcyclobutan-1-carboxylic acid and 1-methylcyclobutanone.
Caption: Proposed synthetic pathway for N,1-dimethylcyclobutan-1-amine.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1-methylcyclobutane-1-carboxylate
This step involves the esterification of cyclobutanecarboxylic acid followed by α-methylation. A literature procedure for the methylation of a similar ester can be adapted.[11]
-
Materials: Cyclobutanecarboxylic acid, Methanol, Sulfuric acid, Tetrahydrofuran (THF), Lithium diisopropylamide (LDA), Methyl iodide.
-
Procedure:
-
Esterify cyclobutanecarboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl cyclobutanecarboxylate.
-
Prepare a solution of LDA in dry THF at -78 °C.
-
Slowly add the methyl cyclobutanecarboxylate to the LDA solution.
-
After stirring for 1 hour, add methyl iodide and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Purify the crude product by distillation or column chromatography to obtain methyl 1-methylcyclobutane-1-carboxylate.
-
Step 2: Synthesis of 1-Methylcyclobutan-1-carboxylic Acid
-
Materials: Methyl 1-methylcyclobutane-1-carboxylate, Sodium hydroxide, Water, Methanol, Hydrochloric acid.
-
Procedure:
-
Dissolve methyl 1-methylcyclobutane-1-carboxylate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 1-methylcyclobutan-1-carboxylic acid.[12]
-
Step 3: Synthesis of 1-Methylcyclobutanone
The conversion of a carboxylic acid to a ketone can be achieved through various methods, including the use of organolithium reagents or via an acid chloride intermediate.[13]
-
Materials: 1-Methylcyclobutan-1-carboxylic acid, Thionyl chloride, Diethyl ether, Methyllithium.
-
Procedure:
-
Convert 1-methylcyclobutan-1-carboxylic acid to its acid chloride by reacting with thionyl chloride.
-
Dissolve the resulting acid chloride in dry diethyl ether and cool to -78 °C.
-
Slowly add a solution of methyllithium in diethyl ether.
-
Allow the reaction to warm to room temperature and quench with water.
-
Extract the product with diethyl ether and purify by distillation to yield 1-methylcyclobutanone.
-
Step 4: Synthesis of N,1-Dimethylcyclobutan-1-amine (Reductive Amination)
Reductive amination is a robust method for the synthesis of amines from ketones.[1]
-
Materials: 1-Methylcyclobutanone, Methylamine (as a solution in THF or as hydrochloride salt), Sodium cyanoborohydride or Sodium triacetoxyborohydride, Methanol, Acetic acid.
-
Procedure:
-
Dissolve 1-methylcyclobutanone in methanol.
-
Add a solution of methylamine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions.
-
Stir the reaction for an additional 12-24 hours.
-
Quench the reaction by adding aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by distillation or by forming the hydrochloride salt and recrystallizing.
-
Caption: Experimental workflow for the reductive amination step.
Analytical Characterization
The identity and purity of N,1-dimethylcyclobutan-1-amine would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the N-methyl group (a singlet around 2.2-2.6 ppm), the C1-methyl group (a singlet), and the cyclobutane ring protons (multiplets).[14]
-
¹³C NMR would display distinct resonances for the quaternary carbon at C1, the N-methyl carbon, the C1-methyl carbon, and the methylene carbons of the cyclobutane ring.
-
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (99.17 g/mol ) and provide fragmentation patterns useful for structural elucidation.
Case Studies and Future Perspectives
While specific examples of marketed drugs containing the N,1-dimethylcyclobutan-1-amine moiety are not yet prevalent, the use of related cyclobutane derivatives is on the rise in medicinal chemistry.[5] For instance, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been shown to maintain or even enhance biological activity while improving metabolic stability.[13][15] These findings provide strong validation for the exploration of other 1-substituted cyclobutanes as bioisosteres.
The N,1-dimethylcyclobutan-1-amine moiety offers a unique combination of steric bulk, conformational rigidity, and modulated basicity. Its application is particularly promising in therapeutic areas where metabolic instability of alkylamine-containing compounds is a major obstacle. As synthetic methodologies for small, strained ring systems become more accessible, we anticipate a greater incorporation of the N,1-dimethylcyclobutan-1-amine and related scaffolds into the next generation of drug candidates.
Conclusion
The N,1-dimethylcyclobutan-1-amine group represents a valuable and underexplored tool in the medicinal chemist's arsenal. As a bioisostere for the tert-butyl group, it offers a compelling strategy to mitigate metabolic liabilities and fine-tune physicochemical properties without sacrificing the steric interactions crucial for biological activity. The synthetic pathways outlined in this guide provide a practical framework for its incorporation into drug discovery programs. The continued exploration of such novel, three-dimensional scaffolds will undoubtedly pave the way for the development of safer and more effective medicines.
References
-
Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[13][15]
-
Westphal, M. V., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem.[16]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. [Online]. Available: [Link][11]
-
Chemspace. Bioisosteric Replacements. [Online]. Available: [Link][17]
-
vCalc. pKa of tert-Butylamine. [Online]. Available: [Link][8]
-
Baumann, M., & Baxendale, I. R. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta.[10]
-
PubChem. 1-Methylcyclobutane-1-carboxylic acid. [Online]. Available: [Link][12]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Online]. Available: [Link][1]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
-
Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH.[2]
-
Janssen, M. A. C. H., et al. (2024). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem.[5]
-
Zhang, Z., et al. (2017). A general equation to estimate the physicochemical properties of aliphatic amines. Scientific Reports.[19]
-
Scent.vn. Tert-Butylamine (CAS 75-64-9): Odor profile, Properties, & IFRA compliance. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Online]. Available: [Link][14]
-
Carboxylic Acids to Ketones. (n.d.). Chemistry Steps. Retrieved from [Link][13]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online]. Available: [Link][1]
-
ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Online]. Available: [Link][9]
-
de la Torre, M. C., & Sierra, M. A. (2004). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pKa of tert-Butylamine [vcalc.com]
- 9. researchgate.net [researchgate.net]
- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scent.vn [scent.vn]
The Ascendancy of the Strained Scaffold: A Technical Guide to the Synthesis and Utility of 1-Substituted Cyclobutanamines
For the modern medicinal chemist, the pursuit of novel chemical matter with enhanced pharmacological properties is a constant endeavor. In this landscape, the deliberate incorporation of three-dimensional, strained ring systems has emerged as a powerful strategy to escape the "flatland" of traditional aromatic scaffolds. Among these, the 1-substituted cyclobutanamine motif has garnered significant attention, offering a unique combination of structural rigidity, synthetic tractability, and profound influence on drug-like properties. This guide provides an in-depth exploration of the synthesis and utility of this valuable structural unit for researchers, scientists, and drug development professionals.
The puckered, four-membered ring of cyclobutane imparts a distinct three-dimensional geometry that can facilitate superior binding to protein targets compared to more flexible or planar analogues.[1][2] The 1-amino substitution pattern, in particular, provides a key vector for interaction with biological targets and a versatile handle for further chemical elaboration. This guide will delve into the strategic considerations behind incorporating this moiety and provide a detailed overview of the primary synthetic routes to access this privileged scaffold.
The Strategic Value of 1-Substituted Cyclobutanamines in Drug Design
The decision to incorporate a 1-substituted cyclobutanamine into a drug candidate is driven by a desire to modulate its physicochemical and pharmacokinetic properties in a controlled manner. The rigid nature of the cyclobutane ring restricts the conformational freedom of the molecule, which can lead to a number of beneficial outcomes.[2][3]
One of the most significant applications of the 1-substituted cyclobutanamine moiety is as a bioisostere . Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of modern drug design.[4][5] The 1-substituted cyclobutanamine can serve as a bioisosteric replacement for a variety of common structural motifs, including gem-dimethyl groups, tert-butyl groups, and even aromatic rings.[6][7] This substitution can lead to improved metabolic stability, enhanced solubility, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10]
For example, replacing a metabolically labile isopropyl or tert-butyl group with a cyclobutanamine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[3] The introduction of the polar amine functionality can also improve aqueous solubility, a critical factor for oral bioavailability.
Synthetic Strategies for Accessing 1-Substituted Cyclobutanamines
A variety of synthetic methodologies have been developed to construct the 1-substituted cyclobutanamine scaffold. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following sections will detail some of the most common and effective approaches.
From the Carbonyl: Reductive Amination of Cyclobutanones
One of the most direct and versatile methods for the synthesis of 1-substituted cyclobutanamines is the reductive amination of cyclobutanone or its derivatives.[11] This reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine, followed by reduction to the desired amine.
The choice of reducing agent is critical for the success of this transformation. Mild reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred as they can selectively reduce the iminium ion in the presence of the starting ketone.[11]
Below is a general workflow for the reductive amination of cyclobutanone.
Caption: General workflow for reductive amination.
Experimental Protocol: Synthesis of N-Benzyl-cyclobutanamine
-
To a stirred solution of cyclobutanone (1.0 g, 14.3 mmol) in 1,2-dichloroethane (30 mL) is added benzylamine (1.53 g, 14.3 mmol).
-
The mixture is stirred for 20 minutes at room temperature, followed by the addition of sodium triacetoxyborohydride (4.54 g, 21.4 mmol).
-
The reaction is stirred at room temperature for 18 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-benzyl-cyclobutanamine.
This method is highly versatile and can be applied to a wide range of primary and secondary amines, allowing for the introduction of various substituents at the 1-position.
From the Carboxyl: Rearrangement of Cyclobutanecarboxylic Acid Derivatives
Classic rearrangement reactions, such as the Hofmann and Schmidt rearrangements, provide a reliable route to 1-aminocyclobutane from cyclobutanecarboxylic acid.[12] These methods involve the conversion of the carboxylic acid to an intermediate that undergoes rearrangement with loss of a carbon atom to form the amine.
The Schmidt reaction, for example, involves the treatment of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid.
Caption: Key steps in the Schmidt rearrangement.
Experimental Protocol: Synthesis of Cyclobutylamine via Schmidt Rearrangement [12]
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and powder funnel, place chloroform (180 mL), cyclobutanecarboxylic acid (16.0 g, 0.16 mole), and concentrated sulfuric acid (48 mL).
-
Heat the mixture to 45–50°C in an oil bath.
-
Add sodium azide (20.0 g, 0.31 mole) portion-wise over 1.5 hours.
-
After the addition is complete, continue heating at 50°C for 1.5 hours.
-
Cool the flask in an ice bath and slowly add crushed ice (approx. 200 g).
-
Slowly add a cooled solution of sodium hydroxide (100 g in 200 mL of water) until the pH is approximately 12–13.
-
The product is isolated by steam distillation, followed by extraction and distillation to yield cyclobutylamine.[12]
While this method is effective for the synthesis of the parent 1-aminocyclobutane, the synthesis of N-substituted derivatives requires subsequent alkylation steps.
Nucleophilic Substitution on 1-Halocyclobutanes
1-Substituted cyclobutanamines can also be prepared via nucleophilic substitution of a suitable leaving group, such as a halide, at the 1-position of the cyclobutane ring.[13] However, this approach can be challenging due to the potential for elimination side reactions and the relatively low reactivity of the cyclobutyl system in SN2 reactions. This method is generally more successful for the synthesis of quaternary ammonium salts or with highly reactive nucleophiles.
Utility in Drug Discovery: Case Studies
The strategic incorporation of the 1-substituted cyclobutanamine moiety has proven to be a successful strategy in the development of numerous drug candidates across various therapeutic areas.
| Drug Candidate/Class | Therapeutic Area | Role of the 1-Substituted Cyclobutanamine Moiety |
| JAK Inhibitors | Inflammation, Autoimmune Diseases | Provides a rigid scaffold to orient key binding groups, enhancing potency and selectivity.[3] |
| Histamine H3 Receptor Antagonists | Neurological Disorders | Acts as a conformationally restricted linker, improving metabolic stability and brain penetration.[2] |
| Antiviral Agents | Infectious Diseases | Can serve as a rigid nucleoside analogue, interfering with viral replication.[3] |
One notable example is the development of Janus kinase (JAK) inhibitors, where the cyclobutane scaffold has been employed to create potent and selective modulators of this important enzyme family.[3] In these molecules, the 1-aminocyclobutane core serves to position key pharmacophoric elements in an optimal orientation for binding to the ATP-binding site of the kinase.
Conclusion
The 1-substituted cyclobutanamine has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its unique conformational properties and its ability to act as a bioisosteric replacement for less desirable functional groups provide a powerful tool for fine-tuning the properties of drug candidates. As synthetic methodologies continue to evolve, we can expect to see the even more widespread application of this strained yet strategic scaffold in the pursuit of novel therapeutics. The continued exploration of new synthetic routes and a deeper understanding of the structure-activity relationships governed by this moiety will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules, 18(12), 15541-15572. [Link][14][15]
-
Feys, V., Verbeeck, S., De Borggraeve, W. M., & Tourwé, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100529. [Link][2]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link][16][17]
-
Kwart, H., & Kirk, L. G. (1957). cyclobutylamine. Organic Syntheses, 37, 18. [Link][12]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules, 18(12), 15541-72. [Link]
-
Ghadir, M., & Vosooghi, M. (2014). A QSAR study of some cyclobutenediones as CCR1 antagonists by artificial neural networks based on principal component analysis. Iranian journal of basic medical sciences, 17(1), 26–32. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Pellicciari, R., Natalini, B., Marinozzi, M., Monahan, J. B., & Snyder, J. P. (1993). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Tetrahedron Letters, 34(23), 3719-3722. [Link]
-
Shulha, D., Kliachyna, M., Mykhailiuk, P. K., & Komarov, I. V. (2023). The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. Journal of Organic and Pharmaceutical Chemistry, 21(4), 36-42. [Link]
-
Nofal, A. (2022). Quantitative structure-activity relationships (QSAR). Medicinal Chemistry. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2018). Synthesis of spirocyclic cyclobutane- and cyclopentane-containing building blocks. European Journal of Organic Chemistry, 2018(45), 6296-6304. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
-
Maulide, N., & Van der Eycken, E. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]
-
Brown, M. K. (2022). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Journal of the American Chemical Society, 144(1), 335-341. [Link]
-
Lu, Y. (2020). Synthesis of spirocyclic-cyclobutene compounds. Angewandte Chemie International Edition, 59(46), 20454-20458. [Link]
-
Salman, N. (2022). Q-SAR Quantitative structure–activity relationship. ResearchGate. [Link]
-
Langer, P. (2019). Synthesis of spiro-cyclobutane-pyrrolines. European Journal of Organic Chemistry, 2019(29), 4733-4740. [Link]
-
Zhang, J. (2016). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 138(1), 395-402. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2018). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Future Medicinal Chemistry, 10(1), 89-106. [Link]
-
Valentina, P. (2021). quantitative structure activity relationship(qsar). SlideShare. [Link]
-
Janssen, M. A. C. H., et al. (2024). Examples of 1,3-disubsituted and 1,1,3-trisubsituted cyclobutanes in clinical trials. ChemMedChem, e202300583. [Link]
-
Feys, V., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100529. [Link]
- Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.
-
Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of organic chemistry, 81(17), 8050–8060. [Link]
-
Roy, K., & Mitra, I. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. MOJ Biorg Org Chem, 2(2), 82-86. [Link]
-
Li, J., et al. (2024). A Practical Synthesis of (1r,2r) and (1s,2s) 2-Hydroxy-Cyclobutylamines. SSRN. [Link]
-
Wang, Y., et al. (2023). Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters, 25(10), 1664-1669. [Link]
-
Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Janssen, M. A. C. H., et al. (2024). Synthesis of cyclobutyl amine 8. ChemMedChem, e202300583. [Link]
-
Maulide, N., & Van der Eycken, E. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]
-
Lee, T. H., & Loh, T. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8873-8877. [Link]
- Google Patents. (n.d.). WO1996034850A1 - Cyclobutane derivatives and their use as inhibitors of protein farnesyltransferase.
-
Yang, Z., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 15(5), 555. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
-
China IP Law Update. (2025). Application of Bioisosterism in the Judgment of Inventiveness. [Link]
-
BioIVT. (2020). What is ADME and how does it fit into drug development?. [Link]
-
Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. [Link]
-
Singh, S., & Singh, P. (2024). Exploring Computational Advancements in ADME: Essential Insights for Drug Disposition. Chinese Journal of Applied Physiology, e20240033. [Link]
-
Kumar, V. (2018). Influence of Heteroaromatic Rings on ADME Properties of Drugs. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 11(4), 544-550. [Link]
-
Al-Ostoot, F. H., et al. (2020). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure and Dynamics, 38(13), 3876-3888. [Link]
Sources
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Application of Bioisosterism in the Judgment of Inventiveness_Patents_AFD China Intellectual Property [afdip.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]
- 15. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of N,1-Dimethylcyclobutan-1-amine in Medicinal Chemistry
[1][2][3]
Abstract & Strategic Value
In modern drug discovery, the "Gem-Dimethyl Effect" is a cornerstone strategy for restricting conformational freedom and improving metabolic stability. However, standard acyclic gem-dimethyl groups (e.g., tert-butyl) often suffer from rapid oxidative metabolism or suboptimal lipophilicity.[1][2][3]
N,1-dimethylcyclobutan-1-amine (CAS: 1260859-52-6) represents a high-value bioisostere for tert-butylamine and N-isopropylamine.[1][2][3] By incorporating the nitrogen and the quaternary carbon into a strained cyclobutane ring, this building block offers:
-
Conformational Locking: The puckered ring (~30°) restricts bond rotation, potentially locking the pharmacophore in a bioactive conformation.
-
Metabolic Shielding: The quaternary center at C1 blocks
-oxidation, while the ring strain alters the hybridization (more -character in C-C bonds), modifying the electronic profile of the nitrogen. -
Lipophilicity Modulation: Cyclobutanes often lower LogP compared to their acyclic gem-dimethyl counterparts due to "solvation volume" effects.[1][2][3]
This guide details the practical handling, amide coupling, and
Chemical Identity & Handling
| Property | Specification |
| IUPAC Name | N,1-dimethylcyclobutan-1-amine |
| Structure | Secondary amine; Quaternary C1 center |
| CAS (HCl Salt) | 1260859-52-6 |
| Molecular Weight | 113.20 (Free Base) / 149.66 (HCl Salt) |
| Physical State | Free Base: Volatile, colorless liquid.[1][2][3] Salt: White hygroscopic solid.[1][2][3] |
| pKa (Calc) | ~10.2 (Similar to tert-butylamine) |
Critical Handling Protocols
-
Volatility Warning: The free base is highly volatile. Always store and weigh as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[3]
-
Hygroscopicity: The HCl salt absorbs atmospheric water rapidly. Weigh quickly in a dehumidified environment or glovebox if precise stoichiometry is required.[2][3]
-
In-Situ Free-Basing: Do not isolate the free base. Generate it in situ using a non-nucleophilic base (DIPEA or Et
N) during the coupling reaction.
Core Application 1: Amide Coupling (The "Steric Wall")
The Challenge
Coupling N,1-dimethylcyclobutan-1-amine to a carboxylic acid is kinetically difficult.[1][2][3] The amine is secondary and attached to a quaternary carbon (steric bulk equivalent to a tert-butyl group).[1][2][3] Standard reagents (EDC/HOBt) often result in stalled reactions, low yields, or high levels of activated ester hydrolysis.
The Solution: High-Energy Activation
We recommend HATU for general screening and T3P (Propylphosphonic anhydride) for scale-up or extremely hindered acids.[2][3]
Protocol A: HATU-Mediated Coupling (Small Scale / Screening)
Best for: Rapid synthesis of analogs (10 mg – 500 mg).[1][2][3]
Reagents:
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration) under Nitrogen. Stir for 5 minutes. Note: The solution should turn slightly yellow.
-
Amine Prep: In a separate vial, dissolve the amine HCl salt in a minimal amount of DMF and add half the DIPEA.
-
Addition: Add the amine solution to the activated acid mixture. Add the remaining DIPEA immediately.
-
Reaction: Stir at Room Temperature for 16 hours .
-
Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 50°C.
-
-
Workup: Dilute with Ethyl Acetate. Wash sequence:
Protocol B: T3P-Mediated Coupling (Scale-Up / Difficult Substrates)
Best for: >1g scale, preventing epimerization of the acid, and difficult sterics.[1][3]
Reagents:
Step-by-Step:
-
Slurry: Combine Acid, Amine HCl salt, and Base in the solvent (0.5 M).
-
Addition: Add T3P solution dropwise at 0°C.
-
Reaction: Allow to warm to RT. If sterics are severe, heat to 60-80°C (T3P is thermally stable).[1][2][3]
-
Workup: Quench with water. Separate layers. The T3P byproducts are water-soluble, simplifying purification.[2][3][5]
Core Application 2: Diversification
The Challenge
Using this amine to displace halides on heteroaromatics (e.g., chloropyrimidines) is hindered by the nucleophile's bulk.
Protocol C: Thermal Displacement
Reagents:
Step-by-Step:
Visualizing the Decision Logic
The following diagram illustrates the decision process for selecting the optimal coupling conditions based on the steric environment of the carboxylic acid partner.
Caption: Decision tree for amide coupling conditions. T3P is preferred for scale-up of hindered substrates due to easier workup and thermal stability.[1][2][3]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Amide) | Steric clash prevents attack on Active Ester.[1][2][3] | Switch from HATU to Acid Chloride generation (using Ghosez reagent or Oxalyl Chloride) then add amine.[1][2][3] |
| Dimerization of Acid | Amine reacts too slowly; Acid anhydride forms.[2][3] | Increase Amine equivalents to 2.[2][3]0. Increase Temperature to 60°C. |
| Product is Water Soluble | Amine functionality increases polarity.[2][3] | Avoid aqueous workup.[2][3] Evaporate DMF/DMSO and purify directly via Reverse Phase (C18) Flash Chromatography.[2][3] |
| Epimerization | Over-activation of chiral acid.[2][3] | Use T3P + Pyridine at 0°C. Avoid HATU/DIPEA for chiral alpha-centers.[1][2][3] |
References
-
Mykhailiuk, P. K. (2024).[3][6] "
-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.[1][2][3] -
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
BenchChem Application Note. (2025). "Application Notes and Protocols for Amide Bond Formation using EDC and HATU."
-
Talele, T. T. (2016).[3] "The 'Cyclobutane Effect' in Drug Discovery." Journal of Medicinal Chemistry. (Contextual grounding on ring strain and bioisosterism).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine | Amines | Ambeed.com [ambeed.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Controlling exotherms during the neutralization of amine hydrochlorides
Status: Operational Topic: Thermodynamics & Safety in Free-Basing Amine Hydrochlorides Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Core Directive: The Thermodynamics of the "Spike"
Why are you seeing an exotherm?
Contrary to common intuition, the deprotonation of an amine salt itself (
If you are experiencing a dangerous temperature spike, it is almost invariably caused by one of three extrinsic factors:
-
Excess Mineral Acid: You are neutralizing free HCl remaining from a previous step (e.g., Boc-deprotection). Neutralizing strong acid with strong base releases
kJ/mol.[1][2] -
Heat of Solution: You are adding solid base (e.g., NaOH pellets) directly to the vessel. The enthalpy of solution for NaOH is highly exothermic (
kJ/mol). -
Crystallization Energy: The rapid precipitation of the inorganic salt (NaCl/KCl) or the product amine releases lattice energy as heat.
Critical Process Parameters (CPPs)
| Parameter | Risk Threshold | Remediation |
| Addition Rate | Switch to continuous dosing via peristaltic pump. | |
| Cooling Capacity | Increase heat transfer area or lower jacket temperature. | |
| Base Concentration | Dilute titrant to increase thermal mass (heat sink). | |
| Agitation | Vortex absent | Switch to high-torque overhead stirring (impeller selection critical). |
Troubleshooting Guide (Interactive Q&A)
Scenario A: "I see a rapid temperature spike immediately upon adding the base."
Diagnosis: You are likely neutralizing free acid, not just the amine salt. This is a diffusion-controlled reaction occurring faster than your mixing time.
Corrective Action:
-
Stop Addition: Halt the feed immediately.
-
Check Mixing: Ensure you are not adding the base into a "dead zone" (e.g., near the wall, away from the impeller). The base must be introduced directly into the vortex (the zone of highest turbulence).
-
Dilution: If using 10M NaOH, switch to 2M or 5M. The water acts as a heat sink.
-
Protocol Shift: If the exotherm is unmanageable, switch to a Reverse Addition protocol (add the amine salt solution to the cold base solution). This maintains a high pH and dissipates heat into a larger initial volume.
Scenario B: "The mixture is 'oiling out' or forming a gum that stops the stirrer."
Diagnosis: The free amine is insoluble in the aqueous phase but has not yet partitioned into the organic phase, or the organic solvent is too non-polar to dissolve the intermediate species. This creates a biphasic emulsion that traps heat (adiabatic pockets).
Corrective Action:
-
Solvent Selection: Ensure you have a biphasic system with a "good" solvent for the free amine.
-
Bad: Water only (leads to oiling).
-
Good: DCM/Water, MTBE/Water, or 2-MeTHF/Water.
-
-
Phase Ratio: Increase the volume of the organic solvent. A 1:1 ratio (vol/vol) is standard for safety to ensure rapid extraction of the liberated amine.
-
Temperature: Paradoxically, warming the reaction slightly (if stable) can redissolve gums, but safety dictates adding a co-solvent (e.g., Methanol) to solubilize the interface instead.
Scenario C: "I am using Carbonate/Bicarbonate and the vessel is pressurizing."
Diagnosis:
Gas evolution (
Corrective Action:
-
Headspace Management: Ensure the vessel is filled to no more than 60% capacity.
-
Sparging: Do not sparge with inert gas during neutralization; it exacerbates foaming.
-
Base Switch: If gas evolution is the bottleneck, switch to an inorganic hydroxide (NaOH/KOH) if the functional groups on your molecule tolerate high pH.
Visualizing the Control Logic
The following diagram illustrates the decision-making process for safe neutralization and exotherm control.
Figure 1: Decision matrix for minimizing thermal risks during amine liberation. Note the critical intervention points for solid bases and monophasic systems.
Standard Operating Protocol (SOP): Safe Neutralization
Objective: Neutralize 1.0 mol Amine
Reagents:
-
Substrate: Amine
HCl (dissolved in 5 vol DCM or MTBE). -
Base: 20% w/w NaOH (aq) [1.1 equivalents].
-
Cooling: Jacket set to
.
Workflow:
-
Setup: Charge the amine salt and organic solvent into the reactor. Ensure the internal temperature (
) is . -
Agitation: Set stirring to maximum stable RPM (ensure vortex).
-
Dosing: Begin addition of NaOH solution via dropping funnel or dosing pump.
-
Initial Rate: Add 5% of total base volume over 5 minutes.
-
Checkpoint: Monitor
.[4] If , increase rate.
-
-
Extraction: The free amine should partition into the organic layer immediately.
-
Completion: Check pH of the aqueous layer (Target pH > 12).
-
Phase Separation: Stop stirring. Allow layers to settle. If the interface is raggy (emulsion), filter through Celite or add brine.
FAQ: Rapid Fire Technical Support
Q: Can I use Sodium Bicarbonate (
Q: My exotherm is delayed. The temp rises after I stop adding base. Why? A: This is a "accumulation" hazard. Your mixing is likely poor. The base pooled at the bottom or top of the reactor unreacted. When you eventually stirred it up (or convection took over), it all reacted at once. Solution: Increase impeller speed or use a baffle.
Q: What is the "Adiabatic Temperature Rise" (
References
-
Clark, J. (2023).[2] Enthalpy Change of Neutralization. Chemistry LibreTexts. Retrieved from [Link][2]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
Mid-West Solutions. (2005). MSDS: Neutralizing Amine Safety Data. Retrieved from [Link]
Sources
Optimizing purification of N,1-dimethylcyclobutan-1-amine via column chromatography
Ticket ID: #AMINE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division Subject: Optimization of Column Chromatography for Volatile Secondary Amines
Triage & Diagnostic Overview
Welcome to the Chromatography Technical Support Center. You are attempting to purify N,1-dimethylcyclobutan-1-amine , a low-molecular-weight secondary amine. Based on the chemical structure, your purification is likely failing due to three specific "pain points" inherent to this class of molecules.
Please review the Diagnostic Matrix below to identify your specific issue:
| Symptom | Root Cause | Technical Severity | Recommended KB Article |
| Broad, tailing peaks (Shark-fin shape) | Acid-Base interaction with Silanols | High (Poor separation) | [KB-001] |
| "Invisible" Compound (No UV signal) | Lack of Chromophore | Medium (Detection failure) | [KB-002] |
| Low Yield / Disappearing Product | Volatility of Free Base | Critical (Sample loss) | [KB-003] |
Knowledge Base (Troubleshooting Guides)
[KB-001] Resolution Issues: Why is my amine tailing on silica?
The Science:
Standard silica gel (
Protocol A: The "Shielding" Method (Standard Silica) You must introduce a "sacrificial base" to the mobile phase to block these active sites.
-
Modifier Selection:
-
Triethylamine (TEA): The standard choice.[1] Add 1% v/v TEA to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).
-
Ammonia (
): Use if your separation requires Methanol/DCM. (e.g., DCM : MeOH : in a 90:9:1 ratio).
-
-
Column Pre-Treatment (Crucial Step):
-
Do not just add TEA to the eluent. You must equilibrate the column with the basic mobile phase before loading your sample.
-
Flush the column with 2-3 column volumes (CV) of the mobile phase containing the modifier until the eluent pH is basic.
-
-
Sample Loading:
-
Dissolve your crude oil in the mobile phase (with TEA). If it is not soluble, use a minimum amount of DCM, but ensure the column is well-buffered.
-
Protocol B: The "Hardware" Solution (Alternative Phases) If Protocol A fails, switch the stationary phase.
-
Amine-Functionalized Silica: These columns have surface amines (
) that create a basic environment. No mobile phase modifier is needed. -
Basic Alumina: Use "Brockmann Grade III" basic alumina. It is naturally basic and prevents tailing, though resolution is often lower than silica.
[KB-002] Visualization: I cannot see my spots on TLC.
The Science:
N,1-dimethylcyclobutan-1-amine lacks a conjugated
Recommended Visualization Stains:
| Reagent | Reaction Type | Expected Color (Secondary Amine) | Notes |
| Iodine ( | Reversible Adsorption | Brown/Yellow spots | Non-destructive. Best for initial checks. |
| Ninhydrin | Oxidative Deamination | Yellow/Orange | Note:[2] Primary amines turn purple/blue. Secondary amines (like yours) often turn yellow.[3] Requires heat.[3][4][5][6] |
| Dragendorff’s Reagent | Complexation | Orange/Red on yellow background | Highly specific for tertiary/secondary amines and alkaloids. |
| KMnO4 | Oxidation | Do NOT Use with TEA | TEA is a reducing agent and will turn the whole plate brown, masking your spot. |
Advanced Detection (Automated Flash): If using an automated system (e.g., Biotage/ISCO), UV detection will fail. You must use ELSD (Evaporative Light Scattering Detector) or monitor by collecting all fractions and checking via TLC/GC-MS.
[KB-003] Yield Loss: My product vanishes during evaporation.
The Science: Small cycloalkyl amines are highly volatile. N,1-dimethylcyclobutan-1-amine likely has a boiling point between 80°C and 110°C. If you use a rotary evaporator at 40°C-50°C under high vacuum, you are distilling your product into the waste trap.
The Fix: In-situ Salt Formation Never evaporate the free base to dryness. Convert it to a non-volatile hydrochloride salt immediately after collection.
Step-by-Step Salt Formation Protocol:
-
Collection: Pool your column fractions containing the product.
-
Acidification: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise to the pooled fractions.
-
Observation: A white precipitate (the amine-HCl salt) should form immediately.
-
Evaporation: Now that the amine is protonated (ionic salt), it is non-volatile. You can safely rotary evaporate the solvents.
-
Tip: If the salt is hygroscopic (turns into goo), triturate with dry ether or pentane to obtain a solid.
-
Workflow Visualization
The following diagram outlines the optimized decision tree for your purification process.
Figure 1: Optimized purification workflow emphasizing stationary phase selection and volatility management.
References & Authority
-
Biotage. "Strategies for the Flash Purification of Organic Amines." Biotage Technical Notes. Link
-
Teledyne ISCO. "RediSep® Amine Functionalized Silica Columns." Teledyne ISCO Application Notes. Link
-
Reich, H. J. "TLC Stains." University of Wisconsin-Madison, Department of Chemistry. Link
-
Sigma-Aldrich. "Fundamental TLC Visualization Techniques." MilliporeSigma Technical Library. Link
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of N,1-dimethylcyclobutan-1-amine
An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of N,1-dimethylcyclobutan-1-amine: A Predictive and Comparative Analysis
Executive Summary
N,1-dimethylcyclobutan-1-amine is a substituted cyclic amine relevant in synthetic chemistry and as a building block in drug discovery. A thorough understanding of its mass spectrometric behavior is crucial for its identification and characterization. However, a notable absence of its electron ionization (EI) mass spectrum in common spectral libraries presents a significant analytical challenge.[1] This guide provides a detailed, predictive analysis of the fragmentation patterns of N,1-dimethylcyclobutan-1-amine based on foundational principles of mass spectrometry. We will deconstruct the expected fragmentation pathways, compare its predicted behavior to structurally similar amines to highlight key differentiators, and provide a robust experimental protocol for empirical verification.
Foundational Principles of Amine and Cycloalkane Fragmentation
To accurately predict the fragmentation of N,1-dimethylcyclobutan-1-amine, it is essential to understand the core principles governing the behavior of amines and cyclic structures under electron ionization.
The Nitrogen Rule
A fundamental principle in mass spectrometry, the nitrogen rule states that a molecule containing an odd number of nitrogen atoms will have a molecular ion (M⁺•) with an odd nominal mass-to-charge ratio (m/z).[2][3] N,1-dimethylcyclobutan-1-amine (C₆H₁₃N) has a monoisotopic mass of 99.1048 Da, consistent with this rule, providing an initial diagnostic check.[1]
α-Cleavage: The Driving Force in Amine Fragmentation
The most characteristic fragmentation pathway for aliphatic amines is α-cleavage.[4] Ionization typically occurs at the nitrogen atom's lone pair of electrons, which are the highest in energy.[5] The resulting radical cation is stabilized by the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen, leading to the expulsion of an alkyl radical and the formation of a highly stable, resonance-stabilized iminium cation.[2] The loss of the largest alkyl group is generally preferred.[6]
Fragmentation of Cyclic Amines and Cyclobutanes
Cyclic amines often exhibit a discernible molecular ion peak, although this can be weakened if the α-carbon is substituted.[6] Their fragmentation is complex and involves two primary competing pathways: α-cleavage of a substituent on the ring and cleavage of the ring itself.[4] Strained ring systems like cyclobutane are prone to ring-opening reactions, often followed by the loss of stable neutral molecules like ethene (C₂H₄).[7][8]
Caption: General fragmentation pathways for cyclic amines under EI-MS.
Predicted Fragmentation Pathways of N,1-dimethylcyclobutan-1-amine
Based on the principles above, we can predict the primary fragmentation pathways for N,1-dimethylcyclobutan-1-amine (MW = 99).
The Molecular Ion (m/z 99)
The molecular ion (M⁺•) will appear at m/z 99. Due to the presence of a quaternary α-carbon (C1), which is part of the strained cyclobutane ring and bonded to a methyl group, the molecular ion peak is predicted to be present but potentially of low abundance compared to its key fragments.[6]
Pathway A: α-Cleavage (Loss of Methyl Radical)
The most favorable fragmentation is expected to be the α-cleavage of the C1-CH₃ bond. This pathway expels a methyl radical (•CH₃, 15 Da) and forms a highly stable tertiary iminium cation. This fragment is predicted to be the base peak of the spectrum.
-
Reaction: C₆H₁₃N⁺• → [C₅H₁₀N]⁺ + •CH₃
-
Predicted m/z: 99 - 15 = 84
Pathway B: Ring Cleavage (Loss of Ethene)
A competing pathway involves the cleavage of the cyclobutane ring. This is initiated by the fission of the C1-C2 (or C1-C4) bond, followed by a rearrangement and subsequent cleavage to expel a neutral ethene molecule (C₂H₄, 28 Da). This is a characteristic fragmentation for cyclobutane derivatives.[8]
-
Reaction: C₆H₁₃N⁺• → [C₄H₉N]⁺• + C₂H₄
-
Predicted m/z: 99 - 28 = 71
Pathway C: Loss of Hydrogen Radical
The loss of a hydrogen atom ([M-1]⁺) is a common feature in the mass spectra of cyclic amines.[4] This would result in a small peak at m/z 98.
-
Reaction: C₆H₁₃N⁺• → [C₆H₁₂N]⁺ + •H
-
Predicted m/z: 99 - 1 = 98
Caption: Predicted major fragmentation pathways for N,1-dimethylcyclobutan-1-amine.
Comparative Analysis: Differentiating Structural Isomers
The utility of these predicted fragments becomes clear when comparing N,1-dimethylcyclobutan-1-amine to its structural isomers or analogs. The presence and relative abundance of key fragments serve as a diagnostic fingerprint.
| Compound | Structure | Key Differentiating Fragments (Predicted m/z) | Rationale |
| N,1-dimethylcyclobutan-1-amine | Quaternary α-carbon | 84 (Base Peak) , 71, 99 | α-cleavage of the C1-methyl group is highly favored, leading to a dominant m/z 84 peak. Ring cleavage (m/z 71) is a secondary pathway. |
| N,N-dimethylcyclobutanamine | Tertiary α-carbon | 71 (Prominent) , 99, 98 | Lacks an exocyclic α-methyl group. The primary fragmentation pathway after ionization is ring opening followed by ethene loss, making m/z 71 a major fragment. |
| N-methyl-tert-butylamine | Acyclic Isomer | 72 (Base Peak) , 87 | This acyclic isomer cannot undergo ring cleavage. It will show a characteristic α-cleavage with loss of a methyl radical to form an ion at m/z 72. |
This comparative table illustrates how subtle structural changes lead to dramatic differences in the resulting mass spectrum, allowing for unambiguous identification.
Recommended Experimental Protocol: GC-EI-MS Analysis
To validate the predicted fragmentation and establish a reliable analytical method, the following Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is recommended.
Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of N,1-dimethylcyclobutan-1-amine in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent for GC-MS analysis.
-
Solvent Blank: Prepare a vial containing only the solvent to run before and after the sample to ensure no carryover or system contamination.
Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: HP-5ms Ultra Inert (or equivalent low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 2 minutes at 280°C.
-
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 250.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent peak).
-
Caption: Recommended workflow for the GC-EI-MS analysis of the target compound.
Conclusion
References
-
JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available at: [Link]
-
YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]
-
PubChemLite. N,1-dimethylcyclobutan-1-amine hydrochloride (C6H13N). Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
YouTube. (2022). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes. Available at: [Link]
-
University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry (EI-MS). Available at: [Link]
Sources
- 1. PubChemLite - this compound (C6H13N) [pubchemlite.lcsb.uni.lu]
- 2. Video: Mass Spectrometry of Amines [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. youtube.com [youtube.com]
The Double-Edged Sword: A Comparative Guide to Cyclobutane and Cyclopropane Amine Bioactivity
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a competitive edge in potency, selectivity, and pharmacokinetic properties is relentless. Among the most intriguing are the small, strained carbocycles—specifically cyclopropane and cyclobutane rings. When appended with an amine, these motifs serve as versatile tools for medicinal chemists, acting as bioisosteric replacements for more common functionalities and imparting unique three-dimensional structures.[1][2] This guide provides a deep comparative analysis of cyclobutane and cyclopropane amines, elucidating how their distinct stereoelectronic and conformational properties translate into tangible differences in biological activity and offering a framework for their rational application in drug design.
Section 1: The Physicochemical and Stereoelectronic Landscape
The bioactivity of a molecule is intrinsically linked to its physical and electronic properties. For cyclobutane and cyclopropane amines, the differences in ring strain and conformation create two distinct classes of building blocks for drug discovery.[3][4]
Cyclopropane Amine: The Rigid Workhorse
The cyclopropane ring is characterized by significant angle strain, with C-C-C bond angles compressed to 60°.[5][6] This high degree of strain, while making it more reactive than larger cycloalkanes, also confers a rigid, planar structure.[7] This rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[4]
Electronically, the C-C bonds of cyclopropane exhibit increased p-character, a phenomenon often described by the Walsh orbital model.[8] This gives the ring some properties reminiscent of a double bond and can influence the basicity (pKa) of the attached amine. Furthermore, the high C-H bond dissociation energy of the cyclopropyl group can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9]
Cyclobutane Amine: The Flexible Contender
With a strain energy slightly lower than cyclopropane, the cyclobutane ring is not planar.[10][11] It adopts a puckered or "butterfly" conformation to alleviate torsional strain, allowing for a degree of conformational flexibility.[7][10] This flexibility can be advantageous, enabling the molecule to adapt its shape to fit into a binding pocket. The C-C bonds in cyclobutane have more sp3-character compared to cyclopropane, which in turn affects the electronic properties and reactivity of the molecule.[10]
The larger and more flexible nature of the cyclobutane ring can also influence its lipophilicity and, consequently, its solubility and membrane permeability, key factors in determining a drug's pharmacokinetic profile.[12]
| Property | Cyclopropane Amine | Cyclobutane Amine | Rationale & Implications |
| Ring Strain (kcal/mol) | ~27.5 | ~26.3 | High strain in cyclopropane leads to a rigid structure, reducing the entropic cost of binding. Cyclobutane's lower strain allows for conformational puckering.[10][11] |
| Conformation | Planar & Rigid | Puckered & Flexible | Rigidity can enhance selectivity, while flexibility may allow for binding to a wider range of targets or adapting to induced-fit pockets.[7][10] |
| Electronic Character | Significant p-character in C-C bonds | More sp3-like character | The unique electronics of cyclopropane can influence pKa and interactions with aromatic residues in a binding site.[8][10] |
| Metabolic Stability | Generally high due to strong C-H bonds | Variable, can be a site for hydroxylation | The robust nature of the cyclopropyl group can be exploited to block metabolic hotspots.[9][13] |
Section 2: Impact on Bioactivity and Pharmacokinetics: A Comparative Analysis
The choice between a cyclobutane and a cyclopropane amine is not merely academic; it has profound consequences for a compound's biological activity and its journey through the body.
Target Binding, Potency, and Selectivity
The rigid framework of a cyclopropane amine can act as a precise "molecular ruler," positioning key pharmacophoric elements in an optimal orientation for target engagement. This can lead to highly potent and selective inhibitors. Conversely, the conformational flexibility of a cyclobutane amine might allow it to access binding pockets that are inaccessible to its more rigid counterpart, sometimes at the cost of selectivity. The effect of ring size on biological activity is a critical parameter in structure-activity relationship (SAR) studies.[14][15]
Caption: Comparative binding of cyclopropane vs. cyclobutane amine ligands.
Pharmacokinetics (ADME)
A drug's success is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Here too, the choice between these two small rings can be pivotal.
-
Metabolic Stability: As previously mentioned, the cyclopropyl group is often more resistant to metabolism than the cyclobutyl group. However, cyclopropylamines can sometimes be bioactivated to reactive intermediates, a potential liability.[9]
-
Permeability and Efflux: Lipophilicity, influenced by the size and shape of the carbocycle, plays a crucial role in a drug's ability to cross cell membranes. A higher aromatic ring count, for instance, can reduce solubility.[16] The three-dimensional shape of these molecules can also affect their recognition by efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells, reducing their efficacy.
Section 3: Experimental Protocols for Comparative Evaluation
To make an informed decision between incorporating a cyclobutane or cyclopropane amine, a series of standardized in vitro assays are indispensable.
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is fundamental for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[17][18][19]
Methodology:
-
Preparation: Prepare a stock solution of the test compound (cyclobutane and cyclopropane analogs) in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other species of interest), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[17]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "quenching" solution (typically a cold organic solvent like acetonitrile containing an internal standard) to stop the reaction.[20]
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[17]
-
Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[21]
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 2: Determining pKa via Potentiometric Titration
The pKa of the amine is critical as it determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding.[22] Potentiometric titration is a highly accurate method for its determination.[23][24][25]
Methodology:
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[23]
-
Sample Preparation: Dissolve a precise amount of the test compound in a solution of known ionic strength (e.g., using 0.15 M KCl).[22] Purge with nitrogen to remove dissolved CO2.[22]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Acidic Titration (for a base): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes and recording the pH after each addition has stabilized.[23]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of the titration curve.[23][25] For robust data, perform the titration in triplicate.[22]
Protocol 3: Kinase Inhibition Assay (Example Application)
To quantify the impact on potency, a biochemical assay such as a kinase inhibition assay is employed.[26][27]
Methodology:
-
Assay Components: The assay typically includes the target kinase, a specific substrate (peptide or protein), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of the cyclobutane and cyclopropane amine-containing compounds.
-
Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor. Initiate the phosphorylation reaction by adding ATP.
-
Detection: After a set incubation period, quantify the extent of substrate phosphorylation. Various detection methods can be used, including radiometric assays (using [³²P]-ATP) or fluorescence/luminescence-based assays that detect the product (phosphorylated substrate or ADP).[27][28]
-
Data Analysis: Plot the percentage of kinase activity versus the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[28][29]
Conclusion and Future Outlook
The decision to employ a cyclobutane versus a cyclopropane amine in a drug candidate is a nuanced one, driven by the specific goals of the drug discovery program. The cyclopropane ring offers rigidity and often enhanced metabolic stability, making it an excellent choice for optimizing potency and fine-tuning selectivity. In contrast, the cyclobutane ring provides a degree of conformational flexibility that can be crucial for achieving initial target engagement or navigating complex binding sites.
A thorough understanding of the fundamental physicochemical differences between these two scaffolds, coupled with a robust suite of in vitro experiments, empowers medicinal chemists to make rational, data-driven decisions. As synthetic methodologies continue to evolve, allowing for more diverse and complex substitutions on these small rings, their strategic use will undoubtedly continue to shape the future of small molecule drug design.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website.[26]
-
PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from PMC website.[27]
-
Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from Patsnap Synapse website.[17]
-
PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from PMC website.[28]
-
WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. Retrieved from WuXi AppTec website.[18]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from Springer Nature Experiments website.[19]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[23]
-
Nakov, N., Acevska, J., Brezovska, K., & Dimitrovska, A. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 63(2), 21-27.[24]
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from Creative Diagnostics website.[20]
-
Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.[30]
-
Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from Crossfire Oncology website.[29]
-
PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from PMC website.[10]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark website.[22]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website.[25]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).[21]
-
Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. (n.d.).[31]
-
ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... | Download Scientific Diagram. Retrieved from ResearchGate website.[1]
-
ResearchGate. (n.d.). Selected application examples of bioactive cyclobutane and/or cyclopropane involved natural products and drug derivatives. Retrieved from ResearchGate website.[2]
-
Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog. Retrieved from Life Chemicals website.[32]
-
ResearchGate. (n.d.). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems | Request PDF. Retrieved from ResearchGate website.[3]
-
ACS Publications. (2003, March 15). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews. Retrieved from ACS Publications website.[33]
-
Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from Docentes FCT NOVA website.[34]
-
PMC. (n.d.). Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity. Retrieved from PMC website.[12]
-
Quora. (2019, December 14). What is the difference between cyclobutane and cyclopropane? Retrieved from Quora website.[5]
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from OpenOChem Learn website.[11]
-
Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from Hypha Discovery Blogs website.[9]
-
Benchchem. (n.d.). Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. Retrieved from Benchchem website.[8]
-
Benchchem. (n.d.). Biological Activity of Cyclononanamine and its Analogues: A Comparative Analysis. Retrieved from Benchchem website.[35]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from Longdom Publishing website.[36]
-
CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. Retrieved from CUTM Courseware website.[6]
-
PMC. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from PMC website.[13]
-
PMC. (n.d.). Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides. Retrieved from PMC website.[14]
-
Chemistry LibreTexts. (2023, January 14). 4.4: Stability of Cycloalkanes - Ring Strain. Retrieved from Chemistry LibreTexts website.[37]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from ResearchGate website.[4]
-
KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. Retrieved from KPU Pressbooks website.[7]
-
Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2024, March 31).[38]
-
Masson, E., & Leroux, F. (2005, June 1). The Effect of Ring Size on Reactivity: The Diagnostic Value of 'Rate Profiles'. Helvetica Chimica Acta.[15]
-
ResearchGate. (n.d.). The orthogonal impact of lipophilicity and aromatic ring count on... Retrieved from ResearchGate website.[16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 12. Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 29. crossfire-oncology.com [crossfire-oncology.com]
- 30. application.wiley-vch.de [application.wiley-vch.de]
- 31. DSpace [diposit.ub.edu]
- 32. lifechemicals.com [lifechemicals.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. longdom.org [longdom.org]
- 37. chem.libretexts.org [chem.libretexts.org]
- 38. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
